molecular formula C9H18O2 B6597458 2,2-diethyl-3-methylbutanoic acid CAS No. 61415-95-0

2,2-diethyl-3-methylbutanoic acid

Cat. No.: B6597458
CAS No.: 61415-95-0
M. Wt: 158.24 g/mol
InChI Key: URGYOSLMFPSHMT-UHFFFAOYSA-N
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Description

2,2-diethyl-3-methylbutanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantitative Determination in Alcoholic Beverages

  • Analysis in Wines and Beverages : A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Chemical Synthesis and Resolution

  • Optical Resolution : Nohira, Terunuma, and Kobe (1982) conducted studies on the optical resolution of 2-(4-chlorophenyl)-3-methylbutanoic acid by preferential crystallization. This research contributes to the understanding of the chemical properties and potential industrial applications of these compounds (Nohira, Terunuma, & Kobe, 1982).

Oxidation Mechanisms

  • Kinetics and Mechanism of Oxidation : Signorella, García, and Sala (1992) explored the oxidation mechanisms of 2-hydroxy-3-methylbutanoic acid. This research is crucial for understanding the reactivity and decomposition pathways of these compounds (Signorella, García, & Sala, 1992).

Aroma and Sensory Evaluation

  • Ethyl 2-hydroxy-3-methylbutanoate in Wine : Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, providing insights into its role in the aroma profile of wines (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Metabolic Studies

  • Metabolic Shift in Lactobacillus sanfranciscensis : Serrazanetti et al. (2011) examined the metabolic rerouting associated with acid stress in Lactobacillus sanfranciscensis, which involved the overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This study contributes to our understanding of microbial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).

Properties

IUPAC Name

2,2-diethyl-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYOSLMFPSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593226
Record name 2,2-Diethyl-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61415-95-0
Record name 2,2-Diethyl-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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